

Zincophorin and Griseochelin: A Comparative Analysis Reveals a Single Identity

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Compound of Interest

Compound Name: **Zincophorin**

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Jena, Germany - Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison of **zincophorin** and griseochelin, two polyketide antibiotics. Extensive review of the scientific literature confirms that **zincophorin** and griseochelin are, in fact, the same compound, independently isolated and named by two different research groups in 1984. This guide provides a detailed analysis of its physicochemical properties, biological activities, and the experimental protocols used for its characterization.

First described by a research group from Glaxo Group Research Ltd. as **zincophorin** and by Gräfe and colleagues as griseochelin, this compound is a polyketide antibiotic produced by the bacterium *Streptomyces griseus*^{[1][2]}. It functions as an ionophore with potent activity against Gram-positive bacteria^{[1][2]}. The identity of these two molecules has been confirmed in subsequent publications, which use the names interchangeably^{[1][2][3]}.

Physicochemical and Biological Profile

Zincophorin/griseochelin is a carboxylic acid ionophore with the molecular formula $C_{33}H_{60}O_7$ ^[4]. It is known to form complexes with divalent cations, such as zinc, which is the origin of the name "**zincophorin**". This ionophoretic activity is crucial for its biological function, allowing it to transport cations across biological membranes, disrupting cellular processes.

Table 1: Summary of Physicochemical and Biological Properties of Zincophorin/Griseochelin

Property	Description	Reference(s)
Alternate Names	Griseochelin	[1] [2]
Producing Organism	Streptomyces griseus	[1] [2]
Molecular Formula	C ₃₃ H ₆₀ O ₇	[4]
Compound Class	Polyketide, Carboxylic Acid Ionophore	[1] [2]
Primary Biological Activity	Antibacterial (Gram-positive bacteria)	[1] [2]
Mechanism of Action	Ionophore	[2]
Antimicrobial Spectrum	Effective against Streptococcus pneumoniae (including clinical isolates)	[1]
Cytotoxicity	Exhibits cytotoxic effects against mammalian cell lines (A549 and MDCK)	[1]

Experimental Data

Antibacterial Activity

The antibacterial efficacy of **zincophorin** has been demonstrated against various strains of *Streptococcus pneumoniae*. The minimum inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) values from a broth microdilution assay are presented below.

Table 2: Antibacterial Activity of Zincophorin against *Streptococcus pneumoniae*[1]

Strain	MIC (μ M)	MBIC (μ M)
DSM20566	0.12 \pm 0.04	0.23 \pm 0.02
DSM14378	0.14 \pm 0.03	0.25 \pm 0.00
D39	0.11 \pm 0.02	0.23 \pm 0.02
17426	0.21 \pm 0.00	0.21 \pm 0.00
8919	0.09 \pm 0.04	0.15 \pm 0.05
10458	0.12 \pm 0.04	0.19 \pm 0.05
11138	0.12 \pm 0.04	0.19 \pm 0.05

Cytotoxicity

The cytotoxic effects of **zincophorin** were evaluated against the human lung carcinoma cell line A549 and the Madin-Darby canine kidney cell line MDCK using an MTT assay.

Table 3: Cytotoxicity of Zincophorin[1]

Cell Line	CC ₅₀ (μ M)
A549	1.5 \pm 0.4
MDCK	1.2 \pm 0.3

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the methodology described by Walther et al. (2016) for determining the Minimum Inhibitory Concentration (MIC) of **zincophorin** against *Streptococcus pneumoniae*[1].

- **Bacterial Culture Preparation:** *S. pneumoniae* strains are cultured on Columbia blood agar plates supplemented with 5% sheep blood at 37°C in a 5% CO₂ atmosphere. A suspension

of the bacteria is prepared in Brain Heart Infusion (BHI) broth and adjusted to a concentration of approximately 1.5×10^5 colony-forming units (CFU)/mL.

- Compound Dilution: A stock solution of **zincophorin** is serially diluted (2-fold) in BHI broth in a 96-well microtiter plate.
- Inoculation and Incubation: The bacterial suspension is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated for 18 hours at 37°C in a 5% CO₂ atmosphere.
- MIC Determination: The MIC is determined as the lowest concentration of **zincophorin** that results in a ≥90% reduction in the optical density at 620 nm compared to the growth control (no compound).

Cytotoxicity Assay (MTT Assay)

The following protocol for determining the 50% cytotoxic concentration (CC₅₀) is based on the methods used by Walther et al. (2016)[1].

- Cell Culture: A549 or MDCK cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of **zincophorin**.
- Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.
- Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., isopropanol with 0.01 N HCl) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

- **CC₅₀ Calculation:** The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

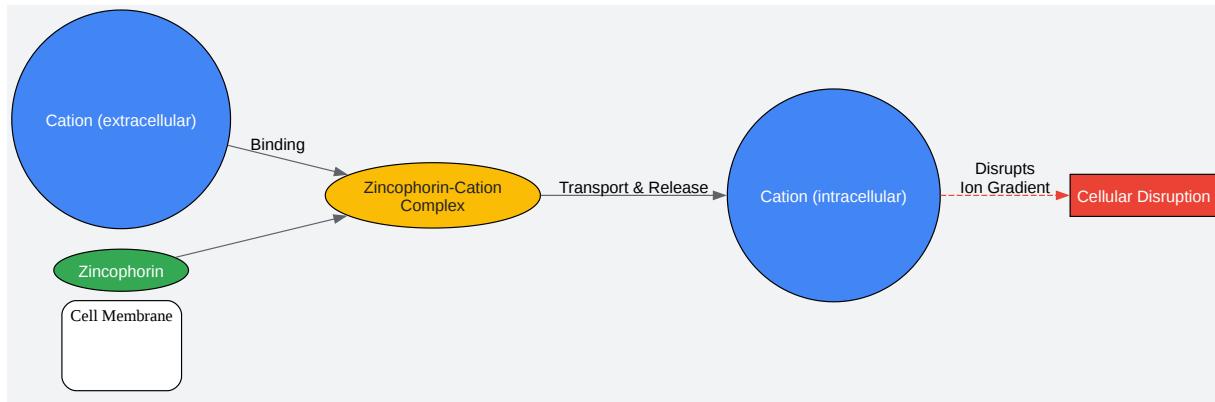
Ionophore Activity Assay (Fluorescence-Based)

This is a general protocol for assessing the ionophoretic activity of a compound like **zincophorin** by measuring its ability to transport cations across a lipid membrane.

- **Liposome Preparation:** Large unilamellar vesicles (LUVs) are prepared, encapsulating a fluorescent dye that is sensitive to the cation of interest (e.g., calcein, which is quenched by Cu²⁺).
- **Assay Setup:** The calcein-loaded LUVs are placed in a fluorometer cuvette containing a buffer solution.
- **Initiation of Transport:** The ionophore (**zincophorin**) is added to the cuvette, followed by the addition of the quenching cation (e.g., Cu²⁺) to the external buffer.
- **Fluorescence Monitoring:** The fluorescence intensity is monitored over time. A decrease in fluorescence indicates the transport of the cation into the liposomes and the subsequent quenching of the entrapped dye.
- **Data Analysis:** The rate of fluorescence quenching is used to determine the efficiency of the ionophore-mediated cation transport.

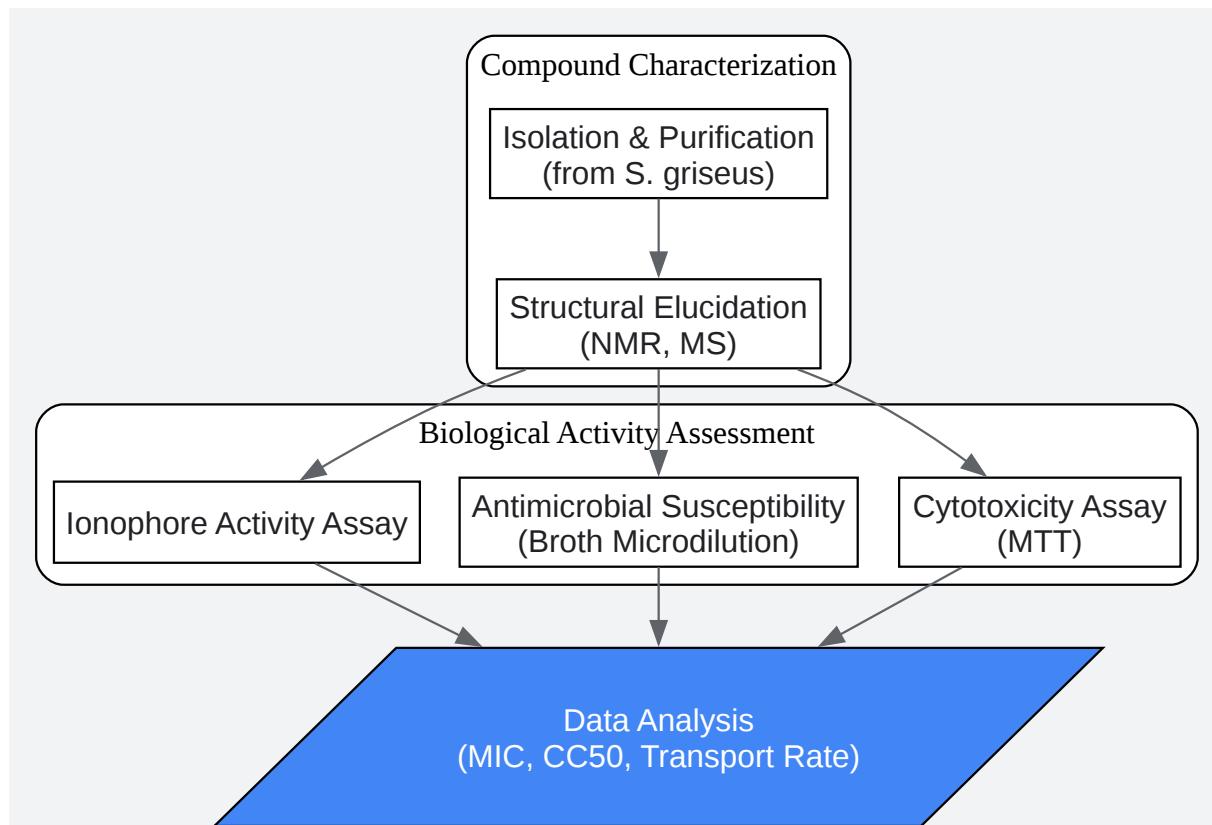
Visualizing the Mechanism and Workflow

To further elucidate the function and evaluation of **zincophorin**/griseochelin, the following diagrams illustrate its mechanism of action and a typical experimental workflow.



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Caption: Ionophoretic mechanism of **zincophorin**.



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Caption: Experimental workflow for **zincophorin**.

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